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Iminodiacetic acid hydroxamate

Cat. No.: B13730983
M. Wt: 163.13 g/mol
InChI Key: HGLNEVJQXXEMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iminodiacetic acid hydroxamate is a novel, non-peptidic hydroxamate-based compound that functions as a potent inhibitor of Matrix Metalloproteinases (MMPs), with particular efficacy against MMP-2 in the nanomolar range . MMPs are key enzymes involved in the turnover of the extracellular matrix and are promising therapeutic targets for the treatment of cancer and other degenerative diseases due to their role in facilitating metastatic tumour dispersion and angiogenesis . The design of this inhibitor incorporates the iminodiacetic acid (IDA) scaffold as a mimic of truncated peptidic MMP inhibitors, optimizing it for enhanced interactions with the enzyme's active site . The core mechanism of action involves the hydroxamate group acting as a potent zinc-binding group (ZBG), which chelates the Zn²⁺ ion present in the active site of MMPs, thereby blocking their proteolytic activity . The specificity and potency of this inhibitor are determined by its ability to interact within the S1' pocket of the enzyme, a deep hydrophobic region that influences inhibitor selectivity . Beyond its application in oncology research, the iminodiacetic acid moiety is recognized as a versatile metal-binding pharmacophore, indicating potential research applications in targeting other metalloenzymes . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3O4 B13730983 Iminodiacetic acid hydroxamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9N3O4

Molecular Weight

163.13 g/mol

IUPAC Name

amino 2-[(2-aminooxy-2-oxoethyl)amino]acetate

InChI

InChI=1S/C4H9N3O4/c5-10-3(8)1-7-2-4(9)11-6/h7H,1-2,5-6H2

InChI Key

HGLNEVJQXXEMKO-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)ON)NCC(=O)ON

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Iminodiacetic Acid Hydroxamate

General Synthetic Routes for Hydroxamate Functional Groups

The synthesis of hydroxamic acids, including iminodiacetic acid hydroxamate, can be achieved through several general pathways. The most common methods involve the acylation of hydroxylamine (B1172632) or the nucleophilic displacement of esters. unl.pt

One of the most intuitive and widely used methods for forming hydroxamic acids begins with carboxylic acids, which are activated to facilitate a nucleophilic acyl substitution reaction with hydroxylamine. nih.gov Common activating agents include thionyl chloride, oxalyl chloride, and cyanuric chloride, which convert the carboxylic acid to a more reactive acyl chloride. nih.govacs.org The subsequent reaction with hydroxylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the formed HCl, yields the desired hydroxamic acid. nih.gov

Alternatively, esters, particularly methyl and ethyl esters, serve as stable and versatile starting materials. nih.gov These esters react with hydroxylamine, typically in the presence of a base such as potassium hydroxide (B78521) or sodium hydroxide, to produce the corresponding hydroxamate. nih.gov To minimize the formation of carboxylic acid byproducts from hydrolysis, the reaction can be performed with hydroxylamine hydrochloride in alcoholic solutions of a base like potassium hydroxide or sodium methoxide. nih.gov Another approach to accelerate the reaction between an ethyl ester and hydroxylamine involves using a catalytic amount of potassium cyanide, which is believed to proceed through an acyl cyanide intermediate. nih.gov

Amides can also be converted to hydroxamic acids using an excess of an alkaline aqueous solution of hydroxylamine. nih.gov This method benefits from the relative stability of the amide bond to hydrolysis, which reduces the formation of unwanted side products. nih.gov Furthermore, biocatalytic methods employing enzymes like bacterial amidases have been shown to efficiently convert amides to hydroxamic acids under neutral pH conditions. acs.org

A variety of reagents and conditions have been developed to facilitate these transformations, including the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), and the use of protected hydroxylamines to improve yields and avoid side reactions. nih.gov

The following table summarizes the key general synthetic routes for hydroxamate functional groups:

Starting MaterialKey Reagents/ConditionsAdvantagesDisadvantages
Carboxylic Acids Acyl chloride formation (e.g., SOCl₂, (COCl)₂), then hydroxylamineHigh reactivity of acyl chloridePotential for side reactions, harsh reagents
Coupling agents (e.g., EDC/HOBt), then hydroxylamineMilder conditions, good for sensitive substratesCost of reagents
Esters Hydroxylamine and base (e.g., KOH, NaOH)Stable starting materialsPotential for hydrolysis to carboxylic acid
Hydroxylamine hydrochloride and alcoholic baseReduced byproduct formation
Catalytic KCNAccelerated reactionToxicity of cyanide
Amides Excess alkaline hydroxylamineReduced hydrolysis side products
Bacterial amidasesMild, neutral pH conditionsEnzyme availability and stability

Specific Synthetic Strategies for this compound and its Analogues

The synthesis of this compound and its derivatives often employs the general strategies for hydroxamate formation, but with specific considerations for the unique structure of the iminodiacetic acid scaffold.

Ester-Hydroxylamine Condensation Approaches

The condensation of an iminodiacetic acid ester with hydroxylamine is a direct method for synthesizing this compound. This approach was utilized in the synthesis of non-peptide hydroxamate-based matrix metalloproteinase (MMP) inhibitors, where an iminodiacetic acid (IDA) hydroxamic acid scaffold was incorporated. sapub.org The reaction of esters with hydroxylamine in the presence of a base can also be enhanced using microwave activation, which has been shown to produce hydroxamic acids in good yield and with high purity, even for enantiomerically pure esters without causing racemization. organic-chemistry.org Continuous flow reactors have also been employed to transform methyl or ethyl carboxylic esters into the corresponding hydroxamic acids, with optimization of flow rate, reactor volume, and temperature leading to increased reaction rates and higher product purity. organic-chemistry.org

Carboxylic Acid Activation and Coupling Procedures

Activating the carboxylic acid groups of iminodiacetic acid is a common and effective strategy. In the synthesis of a series of MMP and bacterial protease inhibitors, a key step involved the conversion of one of the carboxylic acid groups of N-benzyl-iminodiacetic acid into a hydroxamic acid functionality. tandfonline.com This was achieved in a one-pot reaction using ethyl chloroformate (ECF) as the coupling agent to activate the carboxylic acid, followed by reaction with hydroxylamine. tandfonline.com Interestingly, when a two-fold excess of both the coupling agent and hydroxylamine was used in an attempt to form the di-hydroxamic acid, the major product was a cyclic N-hydroxy-diimide rather than the desired di-hydroxamic acid. tandfonline.com

Other coupling reagents are also widely used. For instance, N,N'-Dicyclohexylcarbodiimide (DCC) has been used to couple O-(tetrahydro-2H-pyran-2-yl) hydroxylamine (THPONH2) with carboxylic acid derivatives to form protected hydroxamates, which are then deprotected to yield the final hydroxamic acids. nih.gov

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase synthesis offers a powerful platform for the creation of libraries of this compound derivatives. This technique generally involves the immobilization of a hydroxylamine group onto a solid support, either through an O-linkage or an N-linkage. nih.gov The resin-bound hydroxylamine is then coupled with the desired carboxylic acid. nih.gov

A common approach utilizes a 2-chlorotrityl chloride resin, which is reacted with hydroxylamine to generate a resin-bound hydroxylamine. nih.gov The Fmoc protecting group can be used on the nitrogen and is removed with piperidine (B6355638) in N-methyl-2-pyrrolidone (NMP) to provide the free resin-bound hydroxylamine for subsequent coupling reactions. nih.gov C-terminal peptide hydroxamic acids are also readily synthesized using modified solid-phase peptide synthesis (SPPS) protocols. sapub.org

Purification and Isolation Techniques for Synthetic this compound

The purification of this compound and its derivatives is crucial to obtain products of high purity for subsequent applications. Common laboratory techniques are employed, tailored to the specific properties of the synthesized compound.

Recrystallization is a widely used method for purifying solid products. For instance, a synthesized hydroxamic acid was purified by recrystallization from acetonitrile (B52724) to yield a pure white solid. tandfonline.com In another case, the final product was recrystallized from a mixture of acetonitrile and diethyl ether. tandfonline.com The choice of solvent or solvent system is critical and is determined empirically to maximize the yield of pure crystals.

Washing the crude product with appropriate solvents can remove impurities. For example, a solid product was purified by washing it multiple times with dichloromethane (B109758) to afford the pure final product. tandfonline.com

For non-crystalline or difficult-to-purify compounds, chromatographic techniques are indispensable. While specific examples for this compound are not detailed in the provided context, general practices for related compounds involve column chromatography on silica (B1680970) gel or other stationary phases. The mobile phase is selected to achieve optimal separation of the desired product from starting materials, reagents, and byproducts.

In the context of synthesizing the starting material, iminodiacetic acid, a separation method involves neutralizing a solution of disodium (B8443419) iminodiacetate (B1231623) with hydrochloric acid, followed by concentration, heating, and filtration to remove sodium chloride. google.com The filtrate is then further acidified and cooled to crystallize the iminodiacetic acid. google.com This highlights the importance of controlling pH and temperature to exploit solubility differences for purification.

Design Principles for Structural Modification and Derivatization of this compound for Tuned Chemical Properties

The this compound scaffold provides a versatile platform for structural modification to fine-tune its chemical properties for various applications, particularly in the design of metal chelators and enzyme inhibitors.

A key design principle involves the introduction of various substituents on the nitrogen atom of the iminodiacetic acid core. This has been demonstrated in the synthesis of new non-peptide hydroxamate-based MMP inhibitors, where a range of alkylaryl and sulfonylaryl groups were incorporated onto the iminodiacetic acid basic scaffold. sapub.org These modifications are intended to interact with specific pockets of the target enzyme, thereby influencing binding affinity and selectivity.

The number and arrangement of hydroxamate groups are also critical design elements. For instance, tripodal trihydroxamate and dipodal tetrahydroxamate ligands have been designed with the aim of achieving strong affinity for trivalent metal ions like Fe³⁺ and Al³⁺ in aqueous solutions. umsl.edu The preorganization of these chelating groups on a molecular scaffold can lead to a significant increase in the thermodynamic stability of the resulting metal complexes due to the chelate and macrocyclic effects. acs.org

Furthermore, the length and nature of the linker arms connecting the hydroxamate groups can be varied. This was explored in the design of cyclic chelators, where the length of the chain between the hydroxamate binding units was considered a key structural element influencing the stability of the metal complexes. acs.org

The derivatization can also be designed to introduce functionalities for further conjugation. For example, a cyclic tetrahydroxamic chelator was designed with an additional side amino group, making it available for potential conjugation with biomolecules. acs.org This strategy is crucial for developing targeted therapeutic or diagnostic agents.

Green Chemistry Approaches in the Synthesis of this compound

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical manufacturing, driven by the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of producing specialized chelating agents like this compound, green chemistry offers a pathway to mitigate the environmental impact associated with traditional synthetic routes. While dedicated research on the green synthesis of the final this compound molecule is not extensively documented, a green approach can be constructed by examining sustainable methods for its key precursors and the crucial chemical transformations involved in its assembly. This involves applying green strategies to the synthesis of the iminodiacetic acid (IDA) backbone and the subsequent conversion of its carboxylic acid functionalities into hydroxamic acids.

A significant advancement in the green synthesis of chelating agent precursors is the industrial production of disodium iminodiacetate (DSIDA), the salt of iminodiacetic acid. Traditionally, DSIDA was manufactured using the Strecker process, which involves hazardous reactants such as hydrogen cyanide and formaldehyde. matanginicollege.ac.in In response to the significant environmental and safety risks posed by these materials, a much greener alternative has been developed and implemented. matanginicollege.ac.in

This improved process relies on the copper-catalyzed dehydrogenation of diethanolamine. matanginicollege.ac.in This method represents a major breakthrough by completely avoiding the use of cyanide and formaldehyde. matanginicollege.ac.in The catalytic process is inherently safer because the dehydrogenation reaction is endothermic, which eliminates the danger of a thermal runaway. matanginicollege.ac.in Furthermore, it is a zero-waste process that yields a high-purity product stream, which, after the filtration of the catalyst, can be used in subsequent manufacturing steps without further purification. matanginicollege.ac.in

The table below provides a comparative analysis of the traditional Strecker synthesis and the modern greener catalytic dehydrogenation for producing disodium iminodiacetate.

Table 1: Comparison of Synthetic Routes for Disodium Iminodiacetate (DSIDA)

Feature Traditional Strecker Process Green Catalytic Dehydrogenation
Key Reagents Ammonia, Formaldehyde, Hydrogen Cyanide, Hydrochloric Acid Diethanolamine, Copper Catalyst
Safety Profile Use of acutely toxic hydrogen cyanide; exothermic reaction with potential for thermal runaway. matanginicollege.ac.in Avoids highly toxic reagents; endothermic reaction prevents runaway. matanginicollege.ac.in
Waste Generation Generates approximately 1 pound of waste for every 7 pounds of product, requiring treatment. matanginicollege.ac.in Zero-waste process; product stream requires no purification after catalyst removal. matanginicollege.ac.in
Process Complexity Multiple steps involved. matanginicollege.ac.in Fewer process steps. matanginicollege.ac.in

| Yield | Lower yield compared to the greener alternative. matanginicollege.ac.in | Higher yield. matanginicollege.ac.in |

The conversion of the carboxylic acid or ester groups of the iminodiacetic acid backbone into hydroxamic acid moieties is the final key transformation. Green chemistry offers several sustainable alternatives to conventional chemical methods, which often require harsh reagents. researchgate.net

Enzyme-mediated synthesis stands out as a highly effective green strategy for forming hydroxamic acids. researchgate.net Biocatalysts, such as amidases, lipases, and nitrilases, can facilitate this conversion under very mild conditions of temperature and pH. researchgate.netresearcher.life These enzymatic reactions, particularly the acyltransferase activity of amidases, can convert amides or esters into the corresponding hydroxamic acids with high efficiency and purity, minimizing the formation of by-products. researchgate.netresearchgate.netresearcher.life This approach is not only environmentally friendly but also highly specific, often preserving the stereochemical integrity of complex molecules. researchgate.net

Beyond biocatalysis, other green techniques focus on alternative energy sources and catalytic systems. Microwave-assisted synthesis has been successfully applied to the reaction between esters and hydroxylamine, resulting in good yields and high purity with significantly reduced reaction times. researchgate.net Another approach involves using catalytic amounts of reagents like potassium cyanide (KCN) to promote the reaction, which, while still using a toxic substance, drastically reduces the quantity required compared to stoichiometric methods. nih.gov Furthermore, the development of novel catalytic procedures, such as the Lossen rearrangement activated by the green reagent dimethyl carbonate (DMC), provides a sustainable pathway to amines from hydroxamic acids, and the principles can be applied to their synthesis. kit-technology.de This organocatalytic method allows for the recycling of the solvent/reagent mixture, further minimizing waste. kit-technology.de

The following table summarizes various green approaches applicable to the formation of the hydroxamate functional group.

Table 2: Green Synthetic Methods for Hydroxamic Acid Formation

Method/Catalyst Substrate Type Key Advantages
Biocatalysis (e.g., Amidase, Lipase) Amides, Esters, Fatty Acids Mild reaction conditions (neutral pH, moderate temperature), high product purity, high efficiency, environmentally friendly. researchgate.netresearchgate.netresearcher.life
Microwave-Assisted Synthesis Esters Rapid reaction times, good yields, high purity, maintains stereochemical integrity. researchgate.net
Catalytic KCN Esters Reduces the amount of toxic reagent needed compared to stoichiometric use. nih.gov
Catalytic Lossen Rearrangement (with DMC) Hydroxamic Acids (for rearrangement) Uses a green, recyclable reagent (dimethyl carbonate), operates under mild conditions, minimizes waste. kit-technology.de

| Aqueous Media | Carboxylic Acids, Glycine | Avoids hazardous organic solvents, enhances safety, utilizes an abundant and non-toxic solvent. tandfonline.comresearchgate.net |

By integrating a green synthetic route for the iminodiacetic acid precursor with a sustainable method for the subsequent hydroxamation step, it is possible to design a production process for this compound that aligns with the principles of green chemistry, enhancing both safety and environmental responsibility.

Advanced Structural Elucidation and Theoretical Characterization of Iminodiacetic Acid Hydroxamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of iminodiacetic acid hydroxamate in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the precise mapping of proton and carbon environments and their connectivities.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl, carboxyl, and amino groups. The methylene (B1212753) protons of the iminodiacetate (B1231623) backbone would likely appear as singlets or, if diastereotopic, as pairs of doublets. The NH and OH protons of the hydroxamate and secondary amine groups may exhibit broader signals and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct resonances are expected for the carbonyl carbon of the hydroxamate group, the carboxyl carbon, and the methylene carbons. The chemical shifts of these carbons provide insight into the electronic environment of the carbon atoms. For instance, the carbonyl and carboxyl carbons are typically observed at the downfield end of the spectrum (around 170 ppm or higher) due to their deshielded nature.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, various 2D NMR experiments are employed. emerypharma.comnanalysis.comscholaris.canih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically over two to three bonds. It would be used to confirm the connectivity between protons within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon resonances based on their attached protons. nanalysis.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like the carbonyl and carboxyl carbons) and for piecing together the molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is essential for determining the preferred conformation of the molecule in solution. nih.gov

A hypothetical table of expected NMR data for this compound is presented below, based on typical chemical shift ranges for similar functional groups found in iminodiacetic acid and other hydroxamates. hmdb.cachemicalbook.comspectrabase.com

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations (H to C)
-CH₂- (to COOH)3.4 - 3.850 - 55C=O (carboxyl), C=O (hydroxamate), other -CH₂-
-CH₂- (to CONHOH)3.5 - 3.952 - 57C=O (hydroxamate), C=O (carboxyl), other -CH₂-
>NH5.0 - 7.0 (broad)--CH₂-
-NHOH8.0 - 10.0 (broad)-C=O (hydroxamate)
-OH (hydroxamate)9.0 - 11.0 (broad)--
C=O (carboxyl)-170 - 175-CH₂-
C=O (hydroxamate)-165 - 170-CH₂-, -NHOH

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the molecular formula of this compound. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for analyzing such polar, non-volatile compounds. creative-proteomics.com

ESI-MS: Electrospray ionization mass spectrometry is a highly sensitive technique that allows for the ionization of molecules directly from solution. rsc.org For this compound, ESI-MS would be expected to produce protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high confidence.

MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is another soft ionization technique that is particularly useful for analyzing a wide range of molecules, including those that might be prone to fragmentation. nih.govsemanticscholar.org In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization of the analyte.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. By selecting the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. This pattern provides valuable structural information by revealing the weaker bonds in the molecule and the stable fragments that are formed. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂, as well as cleavage of the C-N and N-O bonds.

A hypothetical fragmentation table for this compound is presented below:

Parent Ion (m/z) Fragment Ion (m/z) Plausible Neutral Loss Structural Interpretation
[M+H]⁺[M+H - H₂O]⁺H₂OLoss of water from the carboxylic acid or hydroxamic acid group.
[M+H]⁺[M+H - CO]⁺COLoss of carbon monoxide from the hydroxamate moiety.
[M+H]⁺[M+H - HCOOH]⁺HCOOHLoss of formic acid.
[M+H]⁺[M+H - NH₂OH]⁺NH₂OHCleavage of the amide bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in this compound. nih.govresearchgate.netumsl.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about molecular vibrations that result in a change in polarizability. Raman spectroscopy is particularly useful for observing non-polar or symmetric vibrations, which may be weak or absent in the IR spectrum. d-nb.info

Key expected vibrational modes for this compound include:

O-H Stretching: A broad band in the IR spectrum, typically in the range of 3200-2500 cm⁻¹, corresponding to the hydrogen-bonded O-H of the carboxylic acid and hydroxamic acid groups.

N-H Stretching: A band in the region of 3300-3100 cm⁻¹ for the secondary amine and the N-H of the hydroxamate group.

C=O Stretching: Strong absorption bands in the IR spectrum are expected for the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1730-1700 cm⁻¹, while the hydroxamate C=O (Amide I band) is usually found at a lower frequency, around 1680-1630 cm⁻¹, due to resonance.

N-H Bending: The N-H bending vibration (Amide II band) of the hydroxamate group is expected in the region of 1600-1500 cm⁻¹.

C-N Stretching: These vibrations would appear in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹.

N-O Stretching: The N-O stretching vibration of the hydroxamate group is expected to be observed in the range of 1000-900 cm⁻¹.

A table of expected characteristic vibrational frequencies for this compound is provided below. e-bookshelf.de

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid O-HStretching3200-2500 (broad)Weak
Hydroxamic Acid O-HStretching3200-3000 (broad)Weak
Amine/Amide N-HStretching3300-3100Moderate
Carboxylic Acid C=OStretching1730-1700Moderate
Hydroxamate C=OStretching (Amide I)1680-1630Strong
Hydroxamate N-HBending (Amide II)1600-1500Moderate
C-NStretching1250-1020Moderate
N-OStretching1000-900Strong

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uklsuhsc.edu If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information, including:

Molecular Conformation: The exact conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. This would reveal the spatial relationship between the iminodiacetate backbone and the hydroxamate functionality.

Supramolecular Assembly: The packing of the molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. The hydroxamic acid, carboxylic acid, and secondary amine groups are all capable of participating in extensive hydrogen bonding networks, which would play a crucial role in the crystal packing.

Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling provide a theoretical framework to complement experimental data and to predict the properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. computabio.comastrobiology.comresearchgate.net For this compound, DFT calculations can be used to:

Optimize the Molecular Geometry: To find the lowest energy structure of the molecule in the gas phase.

Predict Spectroscopic Properties: To calculate NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to aid in spectral assignment.

Analyze the Electronic Structure: To determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its ability to coordinate to metal ions.

Predict Reactivity: The calculated electronic properties can be used to predict the most likely sites for electrophilic and nucleophilic attack.

This compound is a flexible molecule with several rotatable bonds. Conformational analysis is therefore essential to understand its three-dimensional shape and how this might influence its properties. nih.govulisboa.ptnih.gov

Systematic or Stochastic Searches: These methods are used to explore the potential energy surface of the molecule and to identify the different possible low-energy conformations (conformers).

Energy Minimization: Each identified conformer is subjected to energy minimization to find its most stable geometry.

Population Analysis: The relative energies of the different conformers can be used to estimate their populations at a given temperature, providing insight into the conformational ensemble that exists in solution.

These computational studies are vital for rationalizing the observed experimental data and for predicting the behavior of this compound in different chemical environments.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules in solution, providing insights into their conformational landscape, solvation, and intramolecular interactions that are often difficult to discern through experimental methods alone. For this compound (IDAH), MD simulations are crucial for understanding its behavior in an aqueous environment, which is fundamental to its function as a chelating agent.

Conformational Dynamics and Solvent Interactions

MD simulations of hydroxamate-containing ligands in aqueous solution have revealed key aspects of their behavior. nih.govchemrxiv.org While specific MD studies solely focused on this compound are not extensively documented in the literature, the behavior of its constituent functional groups—the iminodiacetic acid moiety and the hydroxamate group—has been a subject of computational investigation in related systems. researchgate.netnih.gov

Simulations typically involve placing a single IDAH molecule in a periodic box of water molecules and running the simulation for a sufficient time (often in the nanosecond to microsecond range) to observe its dynamic behavior at a given temperature and pressure. nih.govunipi.it The analysis of the simulation trajectory provides detailed information about the molecule's conformational preferences and its interactions with the surrounding water molecules.

Key findings from analogous systems suggest that the hydroxamic acid group can exist in two main planar conformations: the Z (cis) and E (trans) forms. nih.gov The Z conformation is generally required for metal chelation. nih.gov MD simulations can quantify the energetic barrier between these two forms and their relative populations in solution. Furthermore, the simulations can elucidate the role of water in stabilizing these conformations through hydrogen bonding.

The iminodiacetic acid backbone provides additional conformational flexibility. The dihedral angles around the C-N bonds of the iminodiacetate core dictate the spatial arrangement of the carboxylate arms relative to the hydroxamate group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the transition pathways between them.

Hydrogen Bonding Network

A critical aspect of the solution-phase behavior of IDAH is its extensive hydrogen bonding network, both intramolecularly and with the solvent. The hydroxamate group, with its -OH and C=O moieties, and the carboxylate groups are all capable of acting as hydrogen bond donors and acceptors.

MD simulations allow for a detailed analysis of this hydrogen bonding network. This includes calculating the average number of hydrogen bonds between different parts of the IDAH molecule and water, as well as the lifetime of these bonds. Such data provides a quantitative measure of the solvation of the molecule. Intramolecular hydrogen bonds, for instance between the hydroxamic acid proton and a carboxylate oxygen, can also be identified and their stability assessed. These intramolecular interactions can play a significant role in pre-organizing the ligand for metal chelation.

The following table presents hypothetical, yet representative, data that could be obtained from an MD simulation of this compound in water.

Interaction SiteAverage Number of Water Molecules in First Solvation ShellAverage Hydrogen Bonds with WaterHydrogen Bond Lifetime (ps)
Hydroxamate -OH3.21.82.5
Hydroxamate C=O2.82.13.1
Carboxylate 1 -COO⁻4.53.54.2
Carboxylate 2 -COO⁻4.63.64.5
Imino -NH-1.50.81.8

Radial Distribution Functions

Radial distribution functions (RDFs), g(r), are another powerful tool derived from MD simulations. They describe the probability of finding a particle at a distance r from a reference particle. In the context of IDAH in water, RDFs can be calculated for the distribution of water oxygen atoms around specific atoms or functional groups of the IDAH molecule.

The position of the first peak in the RDF indicates the most probable distance of the first solvation shell, while the integral of this peak gives the coordination number (the average number of water molecules in that shell). The sharpness of the peak provides information about the ordering of the solvent molecules. For instance, sharp, well-defined peaks around the polar groups of IDAH would indicate strong, specific interactions with water, characteristic of a well-ordered solvation shell.

The table below illustrates the kind of data that can be extracted from RDF analysis in a hypothetical MD simulation of IDAH.

Atom Pair (IDAH - Water)First Peak Position (Å)Coordination Number (First Shell)
Hydroxamate O (of OH) - O (water)2.73.2
Hydroxamate O (of C=O) - O (water)2.82.8
Carboxylate O - O (water)2.64.5
Imino N - O (water)3.11.5

These simulated data, when combined with experimental techniques like NMR spectroscopy, provide a comprehensive picture of the dynamic behavior of this compound in solution, which is essential for understanding its mechanism of action as a chelator. nih.gov

Coordination Chemistry and Metal Ion Chelation by Iminodiacetic Acid Hydroxamate

Fundamental Principles of Hydroxamate-Metal Binding and Ligand Field Theory

The coordination of metal ions by iminodiacetic acid hydroxamate is primarily dictated by the strong affinity of the hydroxamate group for metal centers, supplemented by the coordinating action of the iminodiacetic acid backbone. Hydroxamic acids, upon deprotonation of the N-OH proton, form hydroxamate anions (R-C(=O)N-O⁻), which act as powerful bidentate ligands, coordinating to metal ions through the carbonyl and the deprotonated hydroxylamino oxygen atoms. wikipedia.org This O,O-coordination forms a stable five-membered chelate ring. wikipedia.org

The interaction between the metal ion and the ligand can be described by Ligand Field Theory (LFT). In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two energy levels: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is influenced by the nature of the ligand, with stronger field ligands causing a larger split.

Hydroxamate ligands are considered hard O-donor ligands, which generally lead to the formation of high-spin complexes with transition metals unless the metal ion has a strong propensity to form low-spin complexes (e.g., Co(III)). The color and magnetic properties of the resulting metal complexes are a direct consequence of this d-orbital splitting. Electronic transitions between the t₂g and eg orbitals can occur upon absorption of light in the UV-visible region, giving rise to the characteristic colors of these complexes. libretexts.orgslideshare.net

For paramagnetic metal ions, the presence of unpaired electrons makes them amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. The g-tensor and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic structure and the nature of the metal-ligand bonding in these complexes. mdpi.com

Quantitative Assessment of Metal-Iminodiacetic Acid Hydroxamate Complex Formation

The stoichiometry and stability constants of metal-iminodiacetic acid hydroxamate complexes can be determined using various experimental techniques, most notably potentiometric and spectrophotometric titrations. nih.govnih.govlibretexts.org

Potentiometry: This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a function of added standard base. The resulting titration curves can be analyzed to determine the protonation constants of the ligand and the stability constants of the metal complexes. nih.govlibretexts.org

Spectrophotometry: This method relies on the change in the UV-visible absorption spectrum of the ligand or metal ion upon complexation. By monitoring the absorbance at a specific wavelength as a function of the metal-to-ligand ratio (Job's plot) or as a function of ligand concentration, both the stoichiometry and the stability constant of the complex can be determined. nih.govsemanticscholar.org For instance, the formation of an Fe(III)-iminodiacetic acid complex has been shown to have a 1:1 stoichiometry with a stability constant (log β) of 10.02. nih.gov

Metal IonLog K₁Log K₂
Cu(II)10.556.05
Ni(II)8.195.25
Zn(II)7.035.00
Co(II)6.864.80
Fe(II)5.804.60
Mn(II)3.842.90
Mg(II)2.98-
Ca(II)2.59-
Fe(III)16.111.9

Note: Data compiled from various sources for Iminodiacetic Acid. The stability constants for this compound are expected to be higher due to the contribution of the hydroxamate group.

The thermodynamic stability of metal-iminodiacetic acid hydroxamate complexes is governed by the change in Gibbs free energy (ΔG) upon complexation, which is related to the enthalpy (ΔH) and entropy (ΔS) changes. The chelate effect, arising from the formation of multiple chelate rings by a single ligand, leads to a significant increase in the entropy of the system and is a major driving force for the high stability of these complexes. wikipedia.org

Kinetic studies provide insights into the rates of complex formation and dissociation. For many applications, high kinetic inertness is as crucial as high thermodynamic stability. For example, in the case of Al(III) complexes with ligands containing both iminodiacetic acid and hydroxamate moieties, the dissociation kinetics are an important factor in their potential in vivo applications.

Spectroscopic Characterization of Metal-Iminodiacetic Acid Hydroxamate Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal-iminodiacetic acid hydroxamate complexes.

UV-Visible Spectroscopy: The electronic absorption spectra of transition metal complexes of this compound are characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions. libretexts.org

d-d Transitions: These transitions occur between the split d-orbitals of the metal ion. They are typically weak in intensity and appear in the visible region of the spectrum, giving rise to the color of the complexes. libretexts.org The energy of these transitions is directly related to the ligand field splitting parameter, Δo.

Charge-Transfer Transitions: These are much more intense than d-d transitions and usually occur in the ultraviolet region, though they can tail into the visible region. libretexts.org They involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). For complexes with Fe(III), a strong LMCT band from the hydroxamate oxygen to the Fe(III) center is typically observed. A study on the Fe(III)-iminodiacetic acid complex showed characteristic absorption bands that were utilized to determine its stability. slideshare.netnih.gov

Fluorescence Spectroscopy: While many transition metal complexes are not fluorescent, complexes of this compound with certain metal ions, particularly lanthanides, may exhibit fluorescence. rsc.orgnih.gov In such cases, the ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at a characteristic wavelength. This "antenna effect" can lead to highly luminescent complexes with applications in bio-imaging and sensing. rsc.org Additionally, Group 13 metal complexes with hydroxamic acid ligands have been shown to exhibit bright blue-violet luminescence. figshare.com

EPR spectroscopy is a powerful technique for studying metal complexes with unpaired electrons, such as those of Cu(II), Mn(II), Fe(III), and Gd(III). ethz.chresearchgate.net The EPR spectrum of a metal-iminodiacetic acid hydroxamate complex provides detailed information about:

The g-tensor: This tensor is a measure of the interaction of the unpaired electron spin with the external magnetic field. Its anisotropy provides information about the symmetry of the metal ion's coordination environment. mdpi.com For example, Cu(II) complexes in an axially elongated geometry typically show g|| > g⊥ > 2.0023. ethz.ch

Hyperfine Coupling: The interaction of the electron spin with the magnetic moment of the metal nucleus and the nuclei of the coordinating ligand atoms (e.g., ¹⁴N from the imino group) leads to a splitting of the EPR signal into multiple lines. nih.gov The magnitude of this splitting, known as the hyperfine coupling constant (A), provides information about the degree of covalency in the metal-ligand bond and helps to identify the coordinating atoms. nih.gov

By analyzing these parameters, EPR spectroscopy can provide a detailed picture of the electronic structure and the immediate coordination sphere of the paramagnetic metal ion within the this compound complex. ethz.chnih.gov

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of a specific element within a compound. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which provides information about the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which gives details about the number, type, and distance of neighboring atoms.

While no specific XAS or EXAFS studies have been published for metal complexes of this compound, the extensive body of work on related hydroxamate and iminodiacetate (B1231623) complexes allows for a well-grounded prediction of the spectral features that would be observed. For instance, studies on Fe(III) complexes with hydroxamate-containing siderophores reveal characteristic pre-edge features in the Fe K-edge XANES spectra that are indicative of the coordination environment and oxidation state of the iron center. Similarly, EXAFS studies on lanthanide(III) complexes with iminodiacetic acid have successfully determined the coordination numbers and bond distances in aqueous solutions. researchgate.net

For a hypothetical metal-iminodiacetic acid hydroxamate complex, XAS would be invaluable in elucidating the coordination of the metal ion. By tuning the X-ray energy to the absorption edge of the metal of interest, one could determine:

Oxidation State: The energy of the absorption edge in the XANES region is sensitive to the oxidation state of the metal ion.

Coordination Number and Geometry: The shape and intensity of the XANES features, as well as the EXAFS oscillations, can be analyzed to determine the number of coordinating atoms and their geometric arrangement around the metal center.

Bond Distances: The EXAFS region provides precise measurements of the distances between the central metal atom and its nearest neighbors, which would include the nitrogen and oxygen atoms of the this compound ligand.

Given the tridentate nature of the iminodiacetate group and the bidentate nature of the hydroxamate group, this compound is expected to act as a pentadentate ligand. XAS/EXAFS would be the ideal tool to confirm this coordination mode in non-crystalline samples and to determine the precise structural parameters of the resulting metal complexes.

Structural Analysis of Metal-Iminodiacetic Acid Hydroxamate Complexes (e.g., Single-Crystal X-ray Diffraction of Complexes)

In the absence of direct structural data for metal-iminodiacetic acid hydroxamate complexes, insights can be drawn from the crystal structures of metal complexes with the constituent ligands: iminodiacetic acid and various hydroxamic acids.

Iminodiacetic Acid Complexes: The crystal structures of numerous metal complexes of iminodiacetic acid have been determined. In these structures, iminodiacetic acid typically acts as a tridentate ligand, coordinating to the metal ion through the nitrogen atom and the two carboxylate oxygen atoms, forming two five-membered chelate rings. This coordination mode imparts significant stability to the resulting complexes.

Hydroxamic Acid Complexes: The coordination chemistry of hydroxamic acids is also well-established through single-crystal X-ray diffraction. Hydroxamates are classic bidentate ligands that coordinate to metal ions through the carbonyl and hydroxylamino oxygen atoms, forming a stable five-membered chelate ring.

Based on this information, it is highly probable that in a metal complex with this compound, the ligand would coordinate in a pentadentate fashion, utilizing the nitrogen and two carboxylate oxygens of the iminodiacetate moiety and the two oxygens of the hydroxamate group. The resulting complex would likely feature a distorted octahedral or related geometry, with the remaining coordination site(s) occupied by solvent molecules or other ligands. The determination of the actual crystal structures of metal-iminodiacetic acid hydroxamate complexes through single-crystal X-ray diffraction remains a key area for future research.

Selective Metal Ion Binding and Discrimination Profiles

The combination of both iminodiacetate and hydroxamate functional groups within a single molecule suggests that this compound would exhibit a strong and selective affinity for certain metal ions. The selectivity of a chelating agent is determined by the stability of the complexes it forms with different metal ions. While specific stability constants for this compound are not available in the literature, the known properties of its constituent parts provide a strong indication of its likely binding preferences.

Iminodiacetic Acid Binding: Iminodiacetic acid is known to form stable complexes with a wide range of divalent and trivalent metal ions. The stability of these complexes generally follows the Irving-Williams series for divalent metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It also forms strong complexes with trivalent metal ions such as Fe(III) and Al(III).

Hydroxamic Acid Binding: Hydroxamic acids are particularly known for their exceptionally high affinity for "hard" metal ions, most notably Fe(III). The stability of metal-hydroxamate complexes is generally very high for trivalent ions like Fe(III), Ga(III), and Al(III), and they also form stable complexes with many divalent metal ions.

Combined Selectivity: The presence of both functionalities in this compound would likely result in a high affinity for trivalent metal ions, especially Fe(III). The pentadentate nature of the ligand would lead to a significant chelate effect, resulting in highly stable complexes. It is anticipated that the selectivity profile would favor trivalent metal ions over most divalent metal ions.

To quantify the selective binding, the determination of the formation constants (log K) for a series of metal ions would be necessary. A table of representative stability constants for iminodiacetic acid with various metal ions is provided below to illustrate the expected trends.

Metal IonLog K₁ (Iminodiacetic Acid)
Cu(II)10.55
Ni(II)8.13
Zn(II)7.03
Co(II)6.95
Fe(II)5.86
Mn(II)3.84
Fe(III)11.0

Note: These values are for iminodiacetic acid and are provided for illustrative purposes. The stability constants for this compound are expected to be significantly higher due to the additional chelation from the hydroxamate group.

Redox Chemistry of Metal-Iminodiacetic Acid Hydroxamate Systems

The redox chemistry of metal-iminodiacetic acid hydroxamate complexes is expected to be influenced by both the metal center and the ligand itself. While specific studies on this system are lacking, the known electrochemical behavior of hydroxamic acids and their metal complexes provides a basis for predicting the potential redox processes.

Hydroxamic acids can undergo oxidation, and their iron complexes have been studied in this context. eurjchem.comeurjchem.com The redox potential of the hydroxamic acid is influenced by the pH of the solution and the presence of metal ions. eurjchem.comeurjchem.com Complexation to a metal ion can either facilitate or hinder the oxidation of the hydroxamate moiety depending on the nature of the metal and the stability of the resulting complex.

For a metal-iminodiacetic acid hydroxamate system, several redox processes could be envisioned:

Metal-Centered Redox Reactions: If the complexed metal ion has accessible redox states (e.g., Fe(III)/Fe(II), Cu(II)/Cu(I)), the complex will exhibit electrochemical behavior characteristic of that metal. The coordination environment provided by the this compound ligand will modulate the redox potential of the metal center. The stability of the complex in different oxidation states will be a key factor in determining the reversibility of these redox processes.

Ligand-Centered Redox Reactions: The hydroxamate group of the ligand can be oxidized. The potential at which this occurs would be influenced by the coordinated metal ion. A strongly Lewis acidic metal ion would withdraw electron density from the ligand, potentially making it more difficult to oxidize.

Coupled Metal-Ligand Redox Processes: In some cases, the redox event may not be purely metal- or ligand-centered but may involve both. This can lead to complex electrochemical behavior and the generation of transient radical species.

Cyclic voltammetry and other electrochemical techniques would be essential tools for investigating the redox chemistry of these systems. Such studies would provide valuable information on the stability of the complexes with respect to oxidation and reduction, which is crucial for applications in areas such as catalysis and bioremediation.

Biochemical and Biological Interactions of Iminodiacetic Acid Hydroxamate Non Clinical Contexts

Mechanisms of Enzyme Inhibition by Iminodiacetic Acid Hydroxamate (Excluding in vivo efficacy and human trials)

This compound and its derivatives function primarily as inhibitors of metalloenzymes. The core mechanism of their inhibitory action is rooted in the strong chelating ability of the hydroxamic acid moiety (-CONHOH). This functional group acts as a potent zinc-binding group (ZBG), which coordinates with the zinc ion (Zn²⁺) located in the active site of many metalloenzymes. By binding to this catalytic zinc ion, the hydroxamate group displaces a key water molecule involved in the enzyme's catalytic mechanism, thereby rendering the enzyme inactive. The iminodiacetic acid scaffold serves as a versatile backbone for presenting the hydroxamate group and allows for further modifications to enhance binding affinity and selectivity for different enzyme targets.

Metalloenzyme Targets and Inhibition Kinetics (e.g., IC50, Ki determination in vitro)

The inhibitory activity of this compound derivatives has been quantitatively assessed against several families of metalloenzymes. The efficacy of inhibition is typically reported using metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are determined through in vitro enzymatic assays. A lower Ki or IC50 value signifies more potent inhibition.

Derivatives of this compound have been designed as potent inhibitors of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Research has focused on developing dual inhibitors that also target other enzyme families, such as carbonic anhydrases. nih.gov

In one study, a series of compounds featuring an iminodiacetic acid backbone with both a hydroxamate group (for MMP inhibition) and a benzenesulfonamide group (for carbonic anhydrase inhibition) were synthesized and evaluated. nih.gov These compounds demonstrated potent, broad-spectrum inhibition against various MMP isoforms, with Ki values frequently in the nanomolar to subnanomolar range. nih.gov The hydroxamate group is crucial for this activity, as it directly chelates the catalytic Zn²⁺ ion in the MMP active site. nih.gov The data below summarizes the in vitro inhibition constants (Ki) for a representative compound from this series against multiple MMPs.

MMP IsoformInhibition Constant (Ki, nM)
MMP-1 (Collagenase-1)0.9
MMP-2 (Gelatinase-A)1.1
MMP-8 (Collagenase-2)0.8
MMP-9 (Gelatinase-B)0.6
MMP-13 (Collagenase-3)0.4
MMP-14 (MT1-MMP)15.4
MMP-16 (MT3-MMP)25.5

Data sourced from a study on iminodiacetyl-based hydroxamate-benzenesulfonamide conjugates. nih.gov

Histone Deacetylases (HDACs) are a class of zinc-dependent enzymes that play a critical role in epigenetic regulation. Hydroxamic acids, in general, are a well-established class of pan-HDAC inhibitors, chelating the active site zinc ion and thereby preventing the deacetylation of histone and non-histone proteins. nih.gov While the hydroxamate moiety is a known pharmacophore for HDAC inhibition, specific in vitro kinetic data (IC50 or Ki values) for the parent compound "this compound" against various HDAC isoforms are not prominently available in published literature. However, the fundamental mechanism of inhibition, involving bidentate chelation of the catalytic zinc ion by the hydroxamic acid group, is the presumed mode of action for any potential HDAC inhibitory activity. nih.govnih.gov

Carbonic Anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Iminodiacetic acid derivatives incorporating both hydroxamate and sulfonamide moieties have been investigated as dual inhibitors of CAs and MMPs. nih.govnih.gov In these designs, the primary sulfonamide group is the principal ZBG for CA inhibition. nih.gov However, studies have shown that the presence of the hydroxamate group can modulate the inhibitory profile, leading to selectivity for specific CA isoforms, particularly the tumor-associated CA IX, over the widespread cytosolic isoform CA II. nih.gov

The inhibition constants (Ki) for several iminodiacetic acid-based compounds have been determined against key human (h) CA isoforms. These compounds generally show weak inhibition of hCA I, moderate to excellent inhibition of hCA II, and potent, selective inhibition of the transmembrane hCA IX. nih.gov

CA IsoformInhibition Constant Range (Ki, nM)
hCA I95 - 8300
hCA II8.4 - 65
hCA IX3.8 - 26

Data reflects a range of Ki values for a series of iminodiacetic acid derivatives containing both hydroxamate and sulfonamide groups. nih.gov

The hydroxamic acid functional group is known to inhibit a wide array of other metalloenzymes by chelating their active site metal ions.

Tyrosinase: This enzyme contains a dicopper cofactor and is central to melanin synthesis. Hydroxamic acids are recognized as potent tyrosinase inhibitors, with the hydroxamate group interacting with the two copper atoms in the active site. mdpi.com While this general mechanism is established, specific kinetic data for this compound against tyrosinase is not widely reported.

Bacterial Proteases: Many bacterial proteases are metalloenzymes that rely on a zinc ion for their catalytic activity (e.g., pseudolysin from Pseudomonas aeruginosa or metallo-β-lactamases). researchgate.net The mechanism of action for hydroxamate inhibitors against these enzymes involves the chelation of the catalytic zinc ion. researchgate.net Although specific Ki or IC50 values for this compound are not readily available, its structural features suggest it would operate through this established inhibitory pathway.

Structural Basis of Enzyme-Inhibitor Interactions (e.g., Co-crystallization of Enzyme-Inhibitor Complexes)

The structural basis for the inhibition of metalloenzymes by hydroxamate-containing compounds is well-documented through X-ray crystallography and molecular modeling studies. Although specific co-crystallization data for this compound with its target enzymes is limited, docking studies and data from analogous inhibitors provide a clear picture of the binding interactions.

This binding mode—bidentate chelation of the active site zinc ion complemented by hydrogen bonds and interactions within substrate-binding pockets—is a conserved feature for hydroxamate-based inhibitors across different metalloenzyme families, including CAs and HDACs.

Computational Docking and Molecular Dynamics Simulations of Enzyme-Ligand Binding

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding mechanisms of this compound and its derivatives with various metalloenzymes. These in silico methods provide detailed insights into the structural and energetic basis of enzyme inhibition.

A primary target for this compound derivatives are matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. nih.gov Docking studies reveal that the hydroxamate group is a key pharmacophore, acting as a potent zinc-binding group (ZBG). It typically coordinates directly with the catalytic zinc ion (Zn²⁺) in the active site of MMPs in a bidentate fashion. nih.gov This interaction is crucial for the inhibitory activity of the compound. Molecular dynamics simulations of hydroxamates complexed with MMP-2 (gelatinase-A) have shown that this coordination with the zinc ion is stable throughout the simulation period. nih.gov

Beyond the primary zinc-binding interaction, these simulations highlight other significant molecular contacts that stabilize the enzyme-ligand complex. Hydrogen bonds are consistently observed between the hydroxamate moiety and backbone atoms of key amino acid residues in the active site, such as Gly162 in MMP-2. nih.gov Furthermore, the iminodiacetic acid scaffold and its substituents engage in van der Waals and hydrophobic interactions within the enzyme's specificity pockets (subsites). For instance, the P1' group of the inhibitor makes extensive contact with nonpolar residues like Leu197, Val198, and Leu218 in the S1' subsite of MMP-2. nih.gov These collective interactions—coordinate bonds, hydrogen bonds, and hydrophobic contacts—are simultaneously responsible for the potency and preference of inhibition. nih.gov

Docking studies have also been performed on other metalloenzymes, such as tyrosinase, which contains a dicopper center in its active site. nih.govmdpi.com Simulations suggest that the hydroxamic acid group can effectively interact with these dicopper atoms, leading to enzyme inhibition. nih.gov The binding mode in these enzymes is also stabilized by intermolecular contacts between the inhibitor and the protein. mdpi.com

Table 1: Summary of Key Interactions from Computational Studies

Enzyme TargetKey Interacting GroupType of InteractionInteracting Enzyme ComponentsReference
Matrix Metalloproteinase-2 (MMP-2)HydroxamateCoordinate BondCatalytic Zinc (Zn²⁺) ion nih.gov
Matrix Metalloproteinase-2 (MMP-2)HydroxamateHydrogen BondCarbonyl oxygen of Gly162 nih.gov
Matrix Metalloproteinase-2 (MMP-2)P1' groupvan der Waals / HydrophobicSide chains of Leu197, Val198, Leu218, Tyr223 nih.gov
TyrosinaseHydroxamateMetal ChelationDicopper (Cu²⁺) catalytic center nih.govmdpi.com

Interactions with Other Biomolecules (in vitro studies)

In vitro enzyme inhibition assays have confirmed the potent binding of this compound derivatives to specific proteins, particularly metalloenzymes. These studies provide quantitative measures of binding affinity, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ), which corroborate the predictions from computational models.

Derivatives of this compound have been synthesized and evaluated as inhibitors of various MMPs. nih.gov For example, certain sulfonamide-based derivatives incorporating the this compound scaffold have demonstrated potent, nanomolar-range inhibition against MMPs with deep S1' pockets, such as MMP-2. nih.gov This strong binding affinity is attributed to the optimized interactions of the hydroxamate group with the catalytic zinc and the tailored fit of the scaffold's substituents into the enzyme's specificity pockets. nih.govnih.gov

The hydroxamic acid functional group is a well-established inhibitor of tyrosinase. nih.gov In vitro studies on mushroom tyrosinase have shown that hydroxamate-containing molecules can be highly potent inhibitors, with Kᵢ values in the submicromolar range. One of the most potent inhibitors identified in a comparative study was benzohydroxamic acid, which exhibited a Kᵢ of 7 nM. nih.gov These findings underscore the strong binding mediated by the hydroxamic acid moiety to the enzyme's active site. nih.gov

Table 2: In Vitro Inhibitory Activity of Hydroxamate Derivatives

Compound ClassTarget EnzymeMeasured PotencyReference
Sulfonamide-based Iminodiacetic Acid HydroxamatesMMP-2Potent (nM range) nih.gov
Benzohydroxamic acidMushroom TyrosinaseKᵢ = 7 nM nih.gov
Panobinostat (hydroxamate-containing)Mushroom TyrosinaseKᵢ = 40 nM nih.gov
Vorinostat (hydroxamate-containing)Mushroom TyrosinaseKᵢ = 257 nM nih.gov

Direct studies on the interaction between pure this compound and nucleic acids (DNA, RNA) are not extensively documented in the available literature. However, the chemical moieties within the compound suggest potential modes of interaction. The iminodiacetic acid portion, when complexed with a metal ion, can interact with nucleic acids. For instance, silica (B1680970) particles modified with Fe³⁺-iminodiacetic acid have been shown to adsorb DNA. nih.gov This interaction is pH-dependent and relies on the coordination between the Fe³⁺ ion and the phosphate groups of the DNA backbone. nih.gov

Mechanistic Studies of Cellular Uptake and Subcellular Localization (in vitro cell models)

The ability of a compound to cross cellular membranes is a critical factor influencing its biological activity. A common in vitro method to assess this is the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov This cell-free system measures the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. bioassaysys.com PAMPA is a high-throughput method used to predict passive membrane transport and classify compounds as having low or high permeability. nih.gov

While PAMPA is a suitable and widely used technique for evaluating the permeability of small molecules like this compound, specific experimental data quantifying its permeability coefficient (Pₑ) were not found in the reviewed literature. Such an assay would provide valuable information on its ability to passively diffuse across the lipid bilayer of a cell membrane to reach intracellular targets.

Determining the subcellular destination of a compound is key to understanding its mechanism of action. A common technique for this is fluorescent labeling. This method involves chemically attaching a fluorescent dye (fluorophore) to the molecule of interest, creating a fluorescent probe. nih.gov

This probe is then introduced to an in vitro cell model. Using fluorescence microscopy, researchers can visualize the probe's movement and accumulation within the cell in real-time. This allows for the identification of its subcellular localization, such as concentration in the nucleus, cytoplasm, mitochondria, or other organelles. nih.gov Although this is a standard and powerful technique, studies specifically employing fluorescently-labeled this compound to map its intracellular distribution were not identified in the surveyed scientific literature.

Modulation of Cellular Pathways and Processes (in vitro mechanistic studies, not therapeutic outcomes)

The interaction of this compound with cellular components in non-clinical, in vitro settings is primarily defined by its potent metal-chelating properties. The molecule's structure, combining an iminodiacetic acid (IDA) core with a hydroxamate functional group, enables it to act as a significant inhibitor of metalloenzymes. These enzymes, which require a metal ion cofactor for their catalytic activity, are involved in a multitude of fundamental cellular pathways. Mechanistic studies reveal that the primary mode of action for this compound and its derivatives is the sequestration of the metal ion within the enzyme's active site, leading to competitive or non-competitive inhibition and subsequent modulation of the associated biological processes.

Inhibition of Metallo-β-lactamases

One of the key cellular pathways modulated by compounds containing the iminodiacetic acid scaffold is bacterial resistance mediated by metallo-β-lactamases, such as New Delhi Metallo-β-lactamase 1 (NDM-1). NDM-1 contains two zinc ions in its active site that are essential for its function of hydrolyzing β-lactam antibiotics. The IDA structure serves as an effective metal-binding pharmacophore that can coordinate with these Zn(II) ions. nih.gov

In vitro mechanistic studies on derivatives of IDA demonstrate a competitive inhibition mechanism. nih.gov The inhibitor molecule binds to the zinc ions at the NDM-1 active site, forming a stable ternary complex (Enzyme:Zn(II):Inhibitor) that prevents the substrate (antibiotic) from binding. nih.gov Thermal shift assays and native-state electrospray ionization mass spectrometry (ESI-MS) have been used to confirm this mode of inhibition. nih.gov Research has quantified the inhibitory activity of IDA derivatives against NDM-1, highlighting the potential of the IDA scaffold in modulating this enzymatic pathway. For example, an ethyl-linker furan-substituted IDA derivative, 23f , was identified as a potent inhibitor. nih.gov

Table 1: In Vitro Inhibitory Activity of IDA Derivative (23f) Against NDM-1

CompoundTarget EnzymeIC₅₀ (μM)Kᵢ (μM)Inhibition Mechanism
IDA Derivative 23fNew Delhi Metallo-β-lactamase 1 (NDM-1)8.62.6 ± 0.3Competitive

Modulation of Histone Deacetylation

The hydroxamate functional group (-CONHOH) is a well-established zinc-binding moiety responsible for the inhibition of histone deacetylases (HDACs). unl.ptdoi.org HDACs are a class of zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. unl.pt

By chelating the zinc ion in the HDAC active site, hydroxamic acid derivatives block the enzyme's catalytic activity. unl.pt This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which results in a more open chromatin structure and allows for the expression of genes, including those involved in apoptosis or cell cycle arrest. unl.pt In vitro assays using cell lysates are a standard method to validate the potency of hydroxamate-based compounds as HDAC inhibitors. Studies comparing novel hydroxamic acids to known inhibitors like Suberoylanilide hydroxamic acid (SAHA) provide a direct measure of their ability to modulate this cellular process.

Table 2: Comparative In Vitro HDAC Inhibition in C2C12 Skeletal Muscle Cells

CompoundConcentrationTarget Enzyme ClassResult (% HDAC Inhibition)
N1-(3-(trifluoromethyl)phenyl)-N8-hydroxyoctanediamide (2c)7.5 µMClass I HDACs33%
Suberoylanilide hydroxamic acid (SAHA)7.5 µMClass I HDACs14%

Data sourced from an in vitro study validating the potency of a novel hydroxamic acid (2c) against HDACs in cell lysates, compared to the FDA-approved drug SAHA. doi.org

Interaction with Other Metallo-Enzymatic Pathways

The fundamental mechanism of metal chelation by the hydroxamate group extends to the modulation of other cellular pathways regulated by metallo-enzymes.

Arachidonic Acid Metabolism: Cellular inflammatory pathways begin with arachidonic acid and involve enzymes like cyclooxygenases (COX) and lipoxygenases. Both enzyme classes are iron-dependent. unl.pt The hydroxamate ligand can chelate the iron within their active sites, thereby blocking the production of prostaglandins and thromboxanes (from the COX pathway) and other inflammatory mediators. unl.pt

Extracellular Matrix Regulation: Matrix metalloproteinases (MMPs) are zinc-dependent proteases that are critical for tissue remodeling and degradation of the extracellular matrix. The hydroxamate group is a classic and potent inhibitor of MMPs, binding directly to the active-site zinc ion. researchgate.net

Neurotransmitter Metabolism: Glutamate carboxypeptidase II, an enzyme involved in neurological processes, is a metallopeptidase containing two zinc ions in its active site. Hydroxamic acid derivatives can complex with these zinc ions, leading to the inactivation of the enzyme. unl.pt

In all these contexts, the interaction of this compound and related compounds is studied in vitro to understand the direct, mechanistic relationship between the compound and the target enzyme, independent of broader physiological or therapeutic outcomes.

Analytical Methodologies for Iminodiacetic Acid Hydroxamate

Mass Spectrometry (MS)-Based Detection and Quantification (e.g., LC-MS/MS)

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective analysis of Iminodiacetic acid hydroxamate. dntb.gov.ua This technique provides molecular weight information and structural details through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like hydroxamates and is commonly used for their MS analysis. researchgate.netrsc.org ESI-MS has been successfully applied to the detection of hydroxamate-type siderophores, where mass spectra are often dominated by the protonated molecular ion [M+H]⁺. researchgate.netrsc.org

Tandem mass spectrometry (MS/MS) is used for structural confirmation and to enhance selectivity. In collision-induced dissociation (CID), the protonated molecule is fragmented, and the resulting product ions provide a structural fingerprint of the analyte. For hydroxamate siderophores, fragmentation has been observed to proceed largely via the cleavage of C-N bonds. researchgate.netrsc.org An LC-MS/MS method for this compound would likely involve reversed-phase chromatography followed by ESI and detection in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. This approach allows for quantification even in complex biological or environmental samples. nih.gov

Table 2: ESI-MS Detection Limits for Select Hydroxamate Siderophores rsc.org
CompoundDetection Limit (fmol)
Ferrioxamine (FO)1.9
Ferrichrome (FC)31.1
Iron(III) rhodotoluate (FR)524

Spectrophotometric and Fluorometric Assays for Quantification and Complex Detection

Spectrophotometric and fluorometric assays provide simpler and often more rapid alternatives to chromatographic methods for quantification, though they may offer less selectivity.

Spectrophotometric methods for hydroxamic acids are well-established, with the most common being based on the formation of a strongly colored complex with iron(III) ions. researchgate.net This reaction produces a characteristic reddish-purple ferric-hydroxamate complex that can be quantified by measuring its absorbance in the visible region of the spectrum. Similarly, a colorimetric method based on the formation of a dark blue chelate between iminodiacetic acid and copper sulfate (B86663) has been reported for quantification. researchgate.net These methods are valuable for determining the total concentration of hydroxamates or chelating agents in a sample.

Electrochemical Methods for Detection and Characterization

Electrochemical methods can be employed to investigate the redox properties of this compound and its metal complexes. Techniques such as cyclic voltammetry can provide insight into the redox behavior of the molecule. digitellinc.com The interaction of the hydroxamate group with redox-active metal ions (e.g., Fe(III)/Fe(II), Cu(II)/Cu(I)) can be probed electrochemically. This is particularly relevant as hydroxamic acids are known to interact with various metal centers in biological and chemical systems. digitellinc.com

Research has focused on synthesizing and electrochemically characterizing d8-metal models with hydroxamate ligands to understand their redox behavior and potential as nitric oxide (NO) donors. digitellinc.com Such studies indicate that synthetic heme-hydroxamate model compounds can be redox-active. digitellinc.com Therefore, electrochemical analysis could serve as a valuable tool for characterizing the coordination chemistry and electron transfer properties of this compound complexes, which could also form the basis for a quantitative electrochemical sensor.

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex biological and environmental matrices necessitates robust sample preparation strategies. These methods are crucial for removing interfering substances, concentrating the analyte of interest, and ensuring compatibility with downstream analytical instrumentation. The choice of a specific strategy is often dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the analytical method.

Biological Matrices

Biological fluids and tissues present significant challenges for analysis due to their high protein content, presence of salts, lipids, and a multitude of endogenous metabolites. Common strategies for the extraction of hydroxamic acids, such as this compound, from these matrices include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT) is a straightforward and widely used technique for the rapid removal of proteins from biological samples like plasma and serum. labrulez.com The principle involves the addition of a precipitating agent, typically an organic solvent or an acid, to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile (B52724) is a commonly used solvent for this purpose. nih.govacs.org While simple and cost-effective, PPT may result in a less clean extract compared to other methods, potentially leading to matrix effects in sensitive analytical techniques like mass spectrometry. acs.org

Liquid-Liquid Extraction (LLE) offers a higher degree of selectivity by partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The choice of organic solvent is critical and depends on the polarity and solubility of the target analyte. For the analysis of hydroxamic acid-containing drugs, various organic solvents have been employed. For instance, in the analysis of Vorinostat in peripheral blood mononuclear cells (PBMCs), a liquid-liquid extraction method was successfully applied. nih.govmdpi.com

Solid-Phase Extraction (SPE) is a highly selective and versatile technique that can provide excellent sample cleanup and analyte enrichment. mdpi.comnih.gov It involves passing the liquid sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent material (e.g., reversed-phase, ion-exchange) is crucial for achieving optimal recovery. SPE has been effectively used for the extraction of the hydroxamic acid drug Vorinostat from human plasma. nih.govmdpi.com

The following table summarizes research findings on the application of these techniques for the extraction of hydroxamic acids from biological matrices.

AnalyteMatrixSample Preparation MethodKey ParametersRecovery (%)Reference
VorinostatHuman PlasmaSolid-Phase Extraction (SPE)Sorbent: Not specified; Wash: Methanol (B129727)/water (1/9, v/v); Elution: 100% Methanol88.6 - 114.4 nih.govmdpi.com
VorinostatPBMCsLiquid-Liquid Extraction (LLE)Acidification with Na-acetate-buffer (0.2 M, pH = 5.0)88.6 - 114.4 nih.govmdpi.com
PanobinostatPlasmaProtein PrecipitationPrecipitant: AcetonitrileNot explicitly stated, but assay was linear and accurate

PBMCs: Peripheral Blood Mononuclear Cells

Environmental Matrices

Environmental samples, such as soil and water, are characterized by their heterogeneity and the presence of a wide range of organic and inorganic components that can interfere with the analysis of target compounds. The extraction of hydroxamic acids from these matrices often requires more rigorous cleanup steps.

Soil Samples: The extraction of hydroxamate siderophores, a class of naturally occurring hydroxamic acids, from soil is challenging due to their strong adsorption to soil particles and organic matter. nih.govresearchgate.netresearchgate.net Simple extractions with water or methanol have been shown to yield low recoveries. nih.govresearchgate.net More effective methods involve the use of chemical extractants to release the bound siderophores. A study on the extraction of Desferrioxamine B (a hydroxamate siderophore) from soil demonstrated that a combination of calcium chloride and ascorbate (B8700270) significantly improved extraction efficiency. nih.govresearchgate.netresearchgate.net

Water Samples: The preparation of water samples for the analysis of organic compounds often involves a concentration step to achieve the required analytical sensitivity. Solid-phase extraction is a common technique for this purpose, allowing for the extraction of analytes from large volumes of water onto a small sorbent bed, from which they can be eluted in a concentrated form.

The table below presents detailed findings from a study on the extraction of hydroxamate siderophores from soil, highlighting the effectiveness of different extraction solutions.

AnalyteMatrixExtraction SolutionRecovery (%)Reference
Desferrioxamine BSoilWater< 35 nih.govresearchgate.net
Desferrioxamine BSoilMethanol< 35 nih.govresearchgate.net
Desferrioxamine BSoilCalcium Chloride + AscorbateHigh and, for some soils, quantitative nih.govresearchgate.netresearchgate.net
RhizoferrinSoilWater< 5 nih.govresearchgate.net
RhizoferrinSoilMethanol< 5 nih.govresearchgate.net
RhizoferrinSoilCalcium Chloride + AscorbateHigh and, for some soils, quantitative nih.govresearchgate.netresearchgate.net
ProtochelinSoilWater< 5 nih.govresearchgate.net
ProtochelinSoilMethanol< 5 nih.govresearchgate.net

Advanced Research Applications of Iminodiacetic Acid Hydroxamate Non Therapeutic

Applications in Materials Science and Engineering

The unique chelating ability of iminodiacetic acid hydroxamate makes it a valuable ligand in the field of materials science and engineering. Its capacity to be anchored to different substrates allows for the creation of functional materials with tailored properties for specific applications, such as surface modification and the synthesis of advanced porous materials.

Functionalization of Polymeric and Inorganic Surfaces

The functionalization of surfaces with iminodiacetic acid-type ligands can significantly alter their chemical and physical properties, introducing new capabilities for interaction with their environment. This surface modification is a key strategy in developing advanced materials for a variety of applications.

On polymeric substrates, surface functionalization can be achieved through various methods, including grafting techniques. For instance, lauryl methacrylate-co-ethylene dimethacrylate monoliths have been functionalized with iminodiacetic acid (IDA) by photo-grafting with glycidyl (B131873) methacrylate, followed by modification with IDA. utas.edu.auresearchgate.net This process creates chelating ion-exchange monoliths with controlled capacities. The modification of polymer surfaces is a broad field with applications ranging from biomedical devices to industrial processes. rsc.orgmdpi.comresearchgate.netresearchgate.net

In the realm of inorganic materials, nanoparticles and other substrates can be functionalized to enhance their performance in specific applications. For example, hydroxyapatite (B223615) nanoparticles have been modified with iminodiacetic acid to create novel adsorbents. nih.gov The surface hydroxyl groups of the hydroxyapatite nanoparticles provide anchor points for the IDA molecules. Similarly, inorganic nanoparticles can be functionalized to improve their antimicrobial efficiency or for other targeted applications. nih.gov The functionalization of inorganic surfaces is critical in fields such as catalysis, sensing, and environmental remediation. mdpi.comiaea.org

Development of Chelating Resins and Adsorbents for Metal Capture

Chelating resins and adsorbents functionalized with iminodiacetic acid and its derivatives are extensively researched for their ability to selectively capture metal ions. These materials are crucial in processes requiring the removal or recovery of specific metals from aqueous solutions.

Iminodiacetic acid-functionalized resins have demonstrated high adsorption capacities for various toxic metal ions. scite.ai For instance, a porous polymer functionalized with IDA exhibited adsorption capacities ranging from 0.943 to 2.802 mmol/g for different metal ions. scite.ai The effectiveness of these resins is often dependent on the pH of the solution, with optimal adsorption for many metal ions occurring in the acidic to neutral range. dormaj.comresearchgate.net

The modification of existing resins, such as macroporous styrenic chelating resins with iminodiacetic acid groups, can further enhance their adsorption capabilities. By grafting additional functional groups like 6-amino-N-hydroxyhexanamide, which contains a hydroxamic acid group, the affinity for certain heavy metal ions can be significantly increased. nih.govsemanticscholar.org For example, a modified resin showed a 2.51-fold increase in adsorption capacity for Cr(III) and a 3.21-fold increase for Pb(II) compared to the original iminodiacetic acid resin. nih.govsemanticscholar.org

Adsorption Capacities of Iminodiacetic Acid-Based Adsorbents for Various Metal Ions

Adsorbent MaterialTarget Metal IonMaximum Adsorption Capacity (mg/g)Optimal pHReference
Iminodiacetic Acid Functionalized Nanoporous Carbon (IDA-OCMK-3)Pb(II)147.44 dormaj.com
Iminodiacetic Acid Functionalized Nanoporous Carbon (IDA-OCMK-3)Cu(II)145.14 dormaj.com
Iminodiacetic Acid Functionalized Nanoporous Carbon (IDA-OCMK-3)Cd(II)142.34 dormaj.com
6-Amino-N-hydroxyhexanamide-Modified D851 Resin (D851-6-AHHA)Pb(II)611.92Not Specified nih.govsemanticscholar.org
6-Amino-N-hydroxyhexanamide-Modified D851 Resin (D851-6-AHHA)Cr(III)91.50Not Specified nih.govsemanticscholar.org
Iminodiacetate (B1231623) Chelating Resin (IDAR)Cu(II)113.7 (1.79 mmol/g)Not Specified researchgate.net
Iminodiacetate Chelating Resin (IDAR)Ni(II)101.1 (1.72 mmol/g)Not Specified researchgate.net
Iminodiacetate Chelating Resin (IDAR)Co(II)74.2 (1.26 mmol/g)Not Specified researchgate.net
Iminodiacetate Chelating Resin (IDAR)Hg(II)192.6 (0.96 mmol/g)Not Specified researchgate.net

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

This compound and related ligands are employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis.

Hydroxamate-based MOFs have demonstrated significant structural diversity and chemical robustness. mdpi.com The synthesis of these frameworks often involves the solvothermal reaction of a metal salt with a hydroxamic acid-containing ligand. For example, a bismuth-hydroxamate MOF was prepared by reacting bismuth nitrate (B79036) with 1,4-benzenedihydroxamic acid. mdpi.com The resulting framework exhibited high stability in both acidic and basic aqueous solutions.

Environmental Remediation and Heavy Metal Sequestration

The strong chelating properties of this compound are highly relevant for environmental remediation, particularly for the sequestration of heavy metals from contaminated water sources.

Adsorption and Extraction of Specific Metal Ions from Aqueous Systems

This compound-functionalized materials are effective in adsorbing and extracting specific heavy metal ions from aqueous solutions. This is a critical application for the treatment of industrial wastewater and the remediation of contaminated water bodies. jmess.orgscispace.comepa.gov

The adsorption process is often highly dependent on the pH of the solution, as this affects the speciation of both the metal ions and the functional groups of the adsorbent. For many heavy metals, the optimal adsorption pH is in the acidic to slightly acidic range. dormaj.com For example, the maximum adsorption of Pb(II), Cu(II), and Cd(II) onto an iminodiacetic acid-modified nanoporous carbon was observed at pH 4. dormaj.com

The selectivity of these adsorbents is another important factor. Iminodiacetic acid-grafted graphene oxide has shown selective adsorption of metal ions, with the order of interaction being Cu > Pb > As > B > Zn > Al ≈ Se in a multi-element solution. nih.gov This selectivity is crucial for targeting specific pollutants in complex environmental matrices. Poly(hydroxamic acid) ligands derived from waste fibers have also shown excellent removal capabilities for toxic metals from industrial wastewater, with removal percentages reaching 90-99%. nih.gov

Removal Efficiency of Iminodiacetic Acid-Based Adsorbents for Heavy Metals

Adsorbent MaterialTarget Metal IonInitial ConcentrationRemoval Efficiency (%)Reference
Waste Fiber-Based Poly(hydroxamic acid) LigandCu(II)Not Specified90-99 nih.gov
Waste Fiber-Based Poly(hydroxamic acid) LigandCo(II)Not Specified90-99 nih.gov
Waste Fiber-Based Poly(hydroxamic acid) LigandCr(III)Not Specified90-99 nih.gov
Waste Fiber-Based Poly(hydroxamic acid) LigandNi(II)Not Specified90-99 nih.gov
Iminodiacetate Chelating Resin (SP2) in Electroplating WastewaterZn(II)Not Specified99.7 researchgate.net
Iminodiacetate Chelating Resin (SP2) in Electroplating WastewaterCu(II)Not Specified99.4 researchgate.net

Role in Radionuclide Chemistry and Sequestration

The ability of this compound to form stable complexes with metal ions extends to radionuclides, making it a candidate for applications in radionuclide chemistry and sequestration. The removal of radioactive elements from aqueous solutions is a significant challenge in the management of nuclear waste and environmental cleanup. google.com

The interaction of lanthanide and actinide ions with chelating ligands is a key area of research for developing effective separation and sequestration technologies. nih.gov The complexation of these f-block elements is influenced by factors such as the charge and ionic radius of the metal ion. nih.gov While specific studies focusing solely on this compound for non-therapeutic radionuclide sequestration are limited, the known affinity of hydroxamic acids and iminodiacetic acid for lanthanides and actinides suggests its potential in this area. nih.govresearchgate.netmlsu.ac.in The development of materials with high selectivity for these elements is crucial for their effective removal from complex waste streams.

Utilization as Chemical Probes in Biological Systems (in vitro or non-clinical imaging)

This compound serves as a valuable structural scaffold in the development of sophisticated chemical probes for biological research. Its utility stems from the compound's potent metal-chelating properties, which allow it to target and bind with high affinity to the active sites of specific metalloenzymes. This targeting capability, when combined with a signaling component, enables the visualization and study of enzymatic activity and localization in non-clinical settings. The core structure, often referred to as an iminodiacetic (IDA) hydroxamate moiety, acts as a robust zinc-binding group (ZBG), making it particularly effective for designing probes aimed at zinc-dependent enzymes like matrix metalloproteinases (MMPs). tandfonline.comacs.org

Fluorescent and Radiometal-Tagged Probes

The this compound scaffold is a key component in the design of targeted probes that employ fluorescence or radioactivity for detection. These probes are engineered to consist of two primary domains: the this compound moiety for target binding and a reporter group (a fluorophore or a radiometal complex) that generates a detectable signal.

Fluorescent Probes: In this configuration, the this compound group is covalently linked to a fluorescent molecule. The probe is designed to bind to the active site of a target metalloenzyme, such as a specific collagenase or matrix metalloproteinase. tandfonline.comacs.org This binding event can be designed to cause a change in the fluorescent signal, allowing for the real-time monitoring of enzyme activity or localization in in vitro assays. The design principle leverages the hydroxamate's strong interaction with the catalytic zinc ion within the enzyme's active site. acs.orgethernet.edu.et By mimicking the structure of natural substrates, these probes can achieve high specificity and affinity, enabling researchers to "visualize" the presence of active enzymes in complex biological samples.

Radiometal-Tagged Probes: The strong metal-chelating nature of the this compound functional group makes it an ideal ligand for sequestering diagnostic radiometals. In this application, a radioactive isotope (e.g., Gallium-68, Copper-64) is complexed by the hydroxamate moiety. The resulting radiolabeled probe can be administered in non-clinical imaging studies to map the distribution of target enzymes in vivo. The probe circulates and accumulates at sites with high concentrations of the target enzyme, and the emitted radiation is detected using imaging techniques like Positron Emission Tomography (PET). This allows for non-invasive visualization and quantification of enzyme expression, which can be valuable in preclinical models of disease.

Probe TypeTargeting MoietySignal GeneratorPrinciple of OperationTarget Class Example
Fluorescent Probe This compoundOrganic FluorophoreBinds to enzyme active site, causing a change in fluorescence intensity or wavelength.Matrix Metalloproteinases (MMPs)
Radiometal-Tagged Probe This compoundChelated Radiometal (e.g., ⁶⁸Ga)Chelates a radioactive metal; probe accumulation at target sites is detected by PET imaging.Zinc-dependent Proteases

Affinity Chromatography Ligands for Protein Purification

Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for purifying proteins, most notably those engineered to have a polyhistidine tag. The principle of IMAC relies on a stationary phase resin that has been functionalized with a chelating ligand, which in turn immobilizes a metal ion (commonly Ni²⁺ or Co²⁺). Proteins with an affinity for this metal ion, such as His-tagged proteins, will bind to the column while other proteins pass through.

The parent compound, iminodiacetic acid (IDA), is a well-established tridentate chelating ligand used for creating IMAC resins. guidechem.com However, the specific use of this compound as the immobilized ligand for affinity chromatography is not well-documented in scientific literature. While the hydroxamate group is known for its strong metal-chelating ability, its application in this context for protein purification has not been established in the same way as IDA or nitrilotriacetic acid (NTA). Therefore, its role as an affinity chromatography ligand remains a theoretical possibility rather than a practiced application.

Catalytic Applications (e.g., in polymerization reactions)

The application of this compound or its metal complexes as catalysts, particularly in the context of polymerization reactions, is not described in the reviewed scientific literature. While various metal complexes and functionalized polymers are known to exhibit catalytic activity in a wide range of chemical transformations, a specific catalytic role for this compound in initiating or propagating polymerization has not been reported. Research into the catalytic properties of related compounds, such as metallacrowns formed from aminohydroxamates, has explored their activity in other types of reactions, but this does not extend to polymerization. unipr.it

Future Research Directions and Emerging Perspectives for Iminodiacetic Acid Hydroxamate

Development of Novel Synthetic Pathways for Complex Architectures

The future synthesis of iminodiacetic acid hydroxamate derivatives is geared towards the creation of more complex and functionally diverse molecular architectures. While traditional synthetic routes have been effective, emerging research focuses on developing more efficient and versatile methodologies.

One promising direction is the incorporation of the this compound scaffold into larger, more intricate structures such as macrocycles and polymers. These complex architectures can offer unique properties, including enhanced binding affinity and selectivity for specific metal ions or biological targets. The synthesis of such molecules often requires multi-step procedures and the use of advanced organic chemistry techniques. researchgate.net

Furthermore, the development of solid-phase synthesis methods for this compound derivatives could significantly accelerate the discovery of new compounds. Solid-phase synthesis allows for the rapid generation of libraries of related compounds, which can then be screened for desired properties. This high-throughput approach is particularly valuable in drug discovery and materials science.

Another area of focus is the development of greener and more sustainable synthetic methods. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of one-pot synthesis procedures to minimize waste and improve efficiency. Microwave-assisted synthesis, for example, has been shown to accelerate the formation of hydroxamic acids, offering a more sustainable alternative to conventional heating methods. acs.org

Table 1: Comparison of Synthetic Methodologies for Hydroxamic Acid Derivatives

MethodologyAdvantagesDisadvantages
Conventional Synthesis Well-established, versatileOften requires harsh conditions, may produce significant waste
Solid-Phase Synthesis High-throughput, easy purificationCan have lower yields, may require specialized equipment
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsMay not be suitable for all substrates, requires microwave reactor
Green Synthesis Environmentally friendly, reduced wasteMay require optimization of reaction conditions

Exploration of Undiscovered Metal Ion Interactions and Coordination Geometries

The chelating nature of this compound makes it a fascinating subject for coordination chemistry. The iminodiacetate (B1231623) group can act as a tridentate ligand, coordinating to a metal ion through the nitrogen atom and the two carboxylate oxygen atoms. researchgate.net The hydroxamate group, a bidentate ligand, coordinates through its two oxygen atoms. nih.gov This combination of functional groups allows for a variety of coordination modes and the formation of stable complexes with a wide range of metal ions.

Future research will likely focus on exploring the coordination of this compound with a broader range of metal ions, including lanthanides and actinides. nih.govmdpi.com These studies will be crucial for developing new applications in areas such as medical imaging, where lanthanide complexes are used as contrast agents, and in nuclear waste remediation.

The determination of the precise coordination geometries of these metal complexes is a key area of investigation. Techniques such as X-ray crystallography and various spectroscopic methods (e.g., NMR, UV-Vis, and EXAFS) are essential for elucidating the three-dimensional structures of these compounds. nih.govnih.govresearchgate.netnih.gov Understanding the coordination geometry is critical for predicting the stability and reactivity of the metal complexes and for designing new ligands with tailored properties.

Furthermore, the study of the formation of coordination polymers and metal-organic frameworks (MOFs) based on this compound is a rapidly growing field. researchgate.netacs.orgresearchgate.net These materials have potential applications in gas storage, catalysis, and separation technologies. The ability to control the structure and properties of these materials by varying the metal ion and the ligand design is a key advantage of this approach.

Identification of New Biological Targets and Elucidation of Novel Mechanistic Pathways (in vitro focus)

The hydroxamate functional group is a well-known zinc-binding group, and many hydroxamic acid derivatives have been developed as inhibitors of zinc-containing enzymes. nih.gov One of the most promising areas of research for this compound is its potential as an inhibitor of matrix metalloproteinases (MMPs). researchgate.net MMPs are a family of zinc-dependent endopeptidases that play a crucial role in tissue remodeling and degradation of the extracellular matrix. nih.gov Overexpression of certain MMPs has been implicated in a variety of diseases, including cancer and arthritis. nih.gov In vitro studies have shown that derivatives of this compound can be potent inhibitors of MMPs. researchgate.net

Elucidating the mechanistic pathways by which this compound exerts its biological effects is another important area of future research. In vitro studies using techniques such as enzyme kinetics, cell-based assays, and various spectroscopic methods will be crucial for understanding how these compounds interact with their biological targets at the molecular level. nih.govnih.govnih.govnih.govresearchgate.net This knowledge will be essential for the rational design of more potent and selective inhibitors.

Table 2: Potential In Vitro Biological Targets for this compound

Target ClassSpecific ExamplesPotential Therapeutic Area
Matrix Metalloproteinases MMP-2, MMP-9Cancer, Arthritis
Histone Deacetylases HDAC1, HDAC6Cancer, Neurodegenerative Diseases
Urease Bacterial UreaseInfectious Diseases (e.g., H. pylori)
Other Metalloenzymes Carbonic Anhydrase, LipoxygenaseVarious

Integration with Advanced Computational and Artificial Intelligence-Driven Discovery Platforms

The integration of computational methods and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. These advanced platforms can significantly accelerate the design-synthesize-test cycle, leading to the more rapid identification of compounds with desired properties.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are already being used to design and predict the activity of hydroxamic acid-based inhibitors. nih.govturkjps.orgnih.gov These methods allow researchers to visualize how a molecule might bind to its target and to identify the key structural features that are important for its activity. This information can then be used to design new molecules with improved potency and selectivity.

Expanding Applications in Green Chemistry and Sustainable Technologies

The unique properties of this compound also lend themselves to applications in green chemistry and sustainable technologies. The development of biodegradable chelating agents is a significant area of interest, as many commonly used chelating agents are persistent in the environment. The iminodiacetic acid backbone is a component of some biodegradable chelating agents, suggesting that this compound could also be designed to be environmentally friendly.

In the realm of sustainable catalysis, this compound complexes could serve as catalysts for a variety of chemical transformations. The ability to fine-tune the properties of the metal complex by modifying the ligand structure could lead to the development of highly efficient and selective catalysts for green chemical processes. mdpi.com

Furthermore, the use of this compound in the development of biodegradable polymers is an emerging area of research. The incorporation of this functional molecule into polymer chains could lead to new materials with enhanced biodegradability and metal-chelating properties, which could be useful in applications such as controlled-release drug delivery and environmental remediation. unimi.it

Challenges and Opportunities in this compound Research

Despite its considerable promise, the field of this compound research faces several challenges. A key challenge is the need for more specific and in-depth studies on the compound itself, rather than extrapolating from the properties of its constituent parts. While the individual behaviors of iminodiacetic acid and hydroxamic acids are well-documented, their combined effect in a single molecule warrants more focused investigation.

Another significant opportunity is the exploration of this compound in a wider range of applications. While much of the current focus is on its potential as a metalloproteinase inhibitor, its unique properties could be leveraged in areas such as materials science, environmental chemistry, and catalysis.

The potential for off-target effects and toxicity, a common concern with hydroxamic acid-containing compounds, also presents a challenge that must be addressed through careful molecular design and thorough in vitro and in vivo evaluation. acs.orgnih.govacs.orgmdpi.combangor.ac.uknih.govnih.govturkjps.orgnih.govmdpi.comtaylorandfrancis.comnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing iminodiacetic acid esters, and how do catalyst choices impact yield?

  • Methodological Answer : The synthesis of iminodiacetic acid diethyl ester via direct esterification is optimized using ammonium ferric sulfate dodecahydrate as a catalyst. Key parameters include a catalyst loading of 2 g per 1 mol of iminodiacetic acid, a molar ratio of 1:8 (acid:ethanol), and a reaction time of 3 hours, achieving >85% conversion. This method is preferred for its mild conditions and high catalytic efficiency compared to traditional acid catalysts .

Q. What safety precautions are necessary when handling iminodiacetic acid derivatives in laboratory settings?

  • Methodological Answer : Safety protocols include wearing protective gloves, eyewear, and lab coats due to skin and eye irritation risks (GHS Category 2/2A). Immediate rinsing with water is required for skin/eye contact. Work should be conducted in well-ventilated areas to avoid inhalation of dust or vapors. Emergency procedures for spills involve using inert adsorbents (e.g., quartz sand) and ethanol for decontamination .

Q. How does iminodiacetic acid concentration affect trace metal analysis in spectroscopic methods?

  • Methodological Answer : In atomic absorption spectroscopy, a 0.1 mol L⁻¹ iminodiacetic acid solution maximizes absorbance for Cr(III) and Cr(VI) detection. Lower concentrations reduce chelation efficiency, while higher concentrations do not improve sensitivity, making 0.1 mol L⁻¹ the optimal balance for trace metal quantification .

Advanced Research Questions

Q. How do acidic conditions influence hydroxamate transfer reactions in coordination complexes?

  • Methodological Answer : Hydroxamate transfer in cobalt(II) complexes is accelerated under mildly acidic conditions (e.g., acetic acid), which weaken the coordination of the hydroxamate group. Spectrophotometric and ESI-MS data confirm a pH-dependent equilibrium shift, favoring ligand exchange. This mechanism is critical for designing pH-responsive metal chelators .

Q. What are the limitations of using hydroxamate groups in histone deacetylase inhibitors (HDACIs), and what alternative functional groups are being explored?

  • Methodological Answer : Hydroxamates, while potent HDACIs, face mutagenicity concerns. Alternatives include ortho-aminoanilides (e.g., chidamide), thiols (e.g., romidepsin), and carboxylic acids (e.g., valproic acid). These alternatives are evaluated via comparative IC₅₀ studies and mutagenicity assays to balance efficacy and safety .

Q. What methodologies are effective for studying interactions between poly(amidoamine) dendrimers and iminodiacetic acid derivatives?

  • Methodological Answer : ¹H NMR and 2D-NOESY spectroscopy reveal two interaction mechanisms: (i) electrostatic binding between dendrimer surface amines and carboxyl groups of iminodiacetic acid, and (ii) hydrophobic encapsulation within dendrimer cavities. These techniques quantify solubility enhancement and spatial proximity, critical for drug delivery system design .

Q. How can contradictory data on hydroxamate efficacy in metal chelation versus inhibitor toxicity be reconciled in research?

  • Methodological Answer : Contradictions arise from context-dependent stability of hydroxamate-metal complexes. For example, hydroxamates excel in Cr(III) chelation for spectroscopy but show toxicity in HDAC inhibition. Researchers must cross-reference stability constants (log K values), cytotoxicity assays, and application-specific pH conditions to contextualize results .

Q. What spectroscopic techniques characterize metal complexation with iminodiacetic acid derivatives?

  • Methodological Answer : Potentiometric titration, UV-Vis, and NMR spectroscopy are used to determine stability constants and coordination geometries. For instance, Cu(II) forms a 1:1 complex with N-(2-acetamido)iminodiacetic acid (ADA), confirmed by shifts in λₘₐₓ and proton resonance splitting in NMR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.